N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid
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Overview
Description
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to Pemetrexed, a well-known antifolate drug used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- involves multiple steps. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent. This method replaces the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of halogenated solvents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes in the folate pathway. It targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound disrupts the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar antifolate drug used in cancer treatment.
Methotrexate: Another antifolate with a similar mechanism of action.
Raltitrexed: A thymidylate synthase inhibitor with structural similarities.
Uniqueness
L-Glutamic acid, N-[[5-[4-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]-2-thienyl]carbonyl]- is unique due to its specific structural modifications, which enhance its antiviral activity compared to its analogs . This makes it a promising candidate for further research and development in antiviral therapies.
Properties
Molecular Formula |
C20H23N5O6S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N5O6S/c21-20-24-16-12(17(28)25-20)9-10(22-16)3-1-2-4-11-5-7-14(32-11)18(29)23-13(19(30)31)6-8-15(26)27/h5,7,9,13H,1-4,6,8H2,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t13-/m0/s1 |
InChI Key |
ADFLVKAWSSGDBU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origin of Product |
United States |
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